PEN (rat) -

PEN (rat)

Catalog Number: EVT-1749698
CAS Number:
Molecular Formula: C102H169N27O33
Molecular Weight: 2301.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Penicillin, often abbreviated as PEN, is a group of β-lactam antibiotics that were first discovered from the Penicillium mold, primarily Penicillium chrysogenum and Penicillium rubens. These antibiotics are crucial in treating bacterial infections, particularly those caused by staphylococci and streptococci. The two main natural penicillins used in clinical settings are penicillin G and penicillin V, which differ in their administration routes; penicillin G is typically administered intramuscularly or intravenously, while penicillin V is taken orally. Despite the emergence of bacterial resistance, penicillins remain widely utilized in modern medicine due to their effectiveness against a variety of infections .

Source

The primary sources of penicillin are specific strains of Penicillium fungi. The Peoria strain of Penicillium chrysogenum is predominantly used for commercial production, particularly when cultured in nutrient-rich media such as corn steep liquor. This strain has been genetically engineered to enhance its yield of penicillin G. Additionally, other natural penicillins have been identified but are not commonly used in clinical practice .

Classification

Penicillins can be classified into several categories based on their spectrum of activity and resistance to β-lactamases:

  • Natural Penicillins: Includes penicillin G and V.
  • Semi-synthetic Penicillins: Derived from 6-aminopenicillanic acid (6-APA), these include antistaphylococcal penicillins, broad-spectrum penicillins, and antipseudomonal penicillins.
  • Extended-spectrum Penicillins: Effective against a wider range of bacteria compared to natural variants .
Synthesis Analysis

Methods

The synthesis of penicillin involves fermentation processes using specific strains of Penicillium. The production typically occurs in deep tank fermentation systems where the fungi are cultured under controlled conditions to optimize yield. The process involves several steps:

  1. Inoculation: The selected strain is inoculated into a sterile nutrient medium.
  2. Fermentation: The culture is maintained under optimal temperature and pH conditions to promote growth and antibiotic production.
  3. Extraction: After fermentation, the broth is filtered to separate the fungal biomass from the liquid containing the antibiotic.
  4. Purification: Various techniques such as crystallization and chromatography are employed to isolate and purify the penicillin .

Technical Details

The fermentation process can be influenced by factors such as nutrient composition, aeration rate, and temperature. For instance, the addition of phenoxyacetic acid can shift production towards penicillin V instead of penicillin G .

Molecular Structure Analysis

Structure

The core structure of penicillin consists of a four-membered β-lactam ring fused to a thiazolidine ring. This structure is often referred to as "penam." The general molecular formula for this core structure is C16H19N2O4SC_{16}H_{19}N_{2}O_{4}S, with variations arising from different R groups attached to the nitrogen atom in the β-lactam ring.

Data

  • Molecular Weight: Approximately 243 g/mol for the basic structure.
  • Core Components: The β-lactam ring provides its antibacterial activity by inhibiting cell wall synthesis in bacteria .
Chemical Reactions Analysis

Reactions

Penicillin undergoes various chemical reactions that are critical for its function:

  • Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes produced by resistant bacteria, leading to loss of antibacterial activity.
  • Acylation: Penicillin can react with amino acids or other nucleophiles through acylation reactions that modify its structure and potentially enhance its efficacy against resistant strains .

Technical Details

The stability of penicillin varies with its structure; for example, semi-synthetic derivatives often exhibit improved stability against hydrolysis compared to natural variants.

Mechanism of Action

Process

Penicillin exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. It binds to specific proteins known as penicillin-binding proteins (PBPs), which play essential roles in the cross-linking process during cell wall formation. This binding prevents proper cell wall synthesis, leading to cell lysis and death.

Data

  • Target Enzymes: PBPs involved in peptidoglycan cross-linking.
  • Effectiveness: Particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layers .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability Range: Generally stable between pH 5-7 but can degrade at extreme pH levels.
  • Thermal Stability: Sensitive to heat; degradation occurs at elevated temperatures.

Relevant Data or Analyses

Research indicates that modifications to the side chains can enhance stability and broaden the antibacterial spectrum while minimizing susceptibility to β-lactamases .

Applications

Scientific Uses

Penicillin has numerous applications in medicine:

  • Infectious Disease Treatment: Widely used for treating bacterial infections such as pneumonia, strep throat, and syphilis.
  • Surgical Prophylaxis: Administered before surgical procedures to prevent infections.
  • Research Applications: Used in microbiology labs for studying bacterial resistance mechanisms and developing new antibiotics.

Properties

Product Name

PEN (rat)

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C102H169N27O33

Molecular Weight

2301.6 g/mol

InChI

InChI=1S/C102H169N27O33/c1-46(2)37-60(117-93(153)65(42-76(138)139)120-86(146)57(27-30-70(104)130)113-92(152)66(43-77(140)141)122-97(157)78(50(9)10)123-82(142)54(17)103)85(145)110-45-73(133)127-34-20-24-67(127)95(155)115-59(29-32-75(136)137)89(149)125-80(52(13)14)100(160)129-36-22-26-69(129)99(159)128-35-21-25-68(128)96(156)114-58(28-31-74(134)135)87(147)119-64(41-71(105)131)94(154)124-79(51(11)12)98(158)121-61(38-47(3)4)84(144)109-44-72(132)111-55(18)83(143)116-62(39-48(5)6)91(151)118-63(40-49(7)8)90(150)112-56(23-19-33-108-102(106)107)88(148)126-81(53(15)16)101(161)162/h46-69,78-81H,19-45,103H2,1-18H3,(H2,104,130)(H2,105,131)(H,109,144)(H,110,145)(H,111,132)(H,112,150)(H,113,152)(H,114,156)(H,115,155)(H,116,143)(H,117,153)(H,118,151)(H,119,147)(H,120,146)(H,121,158)(H,122,157)(H,123,142)(H,124,154)(H,125,149)(H,126,148)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,161,162)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1

InChI Key

YANQFMRESNNLQN-CPPASMBOSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N

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